2-Cyclopropyl-5-fluorobenzaldehyde
Description
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Properties
IUPAC Name |
2-cyclopropyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZXEOMPXIVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-fluorobenzaldehyde is an organic compound characterized by its unique structural features, including a cyclopropyl group and a fluorine atom attached to a benzaldehyde moiety. The compound's molecular formula is with a molecular weight of approximately 164.18 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for specific targets, while the cyclopropyl group may influence its metabolic stability and bioavailability. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various disease models.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, similar compounds have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that the fluorine substitution plays a critical role in enhancing antimicrobial efficacy compared to non-fluorinated analogs.
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| 3-Cyclopropoxy-4-fluorobenzaldehyde | E. coli | TBD | |
| 5-Fluorocytosine | P. aeruginosa | 1.3 |
Anticancer Activity
In vitro studies assessing the anticancer activity of related compounds have shown promising results against various cancer cell lines, including HeLa cells. The MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability, has been employed to evaluate the cytotoxic effects of these compounds.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other fluorinated benzaldehydes. Notably, compounds like 3-Cyclopropoxy-4-fluorobenzaldehyde exhibit similar structural features but differ in their biological profiles due to variations in substituent positions and types.
| Compound | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl and fluorine at positions 2 and 5 | Potential antimicrobial and anticancer |
| 3-Cyclopropoxy-4-fluorobenzaldehyde | Cyclopropoxy group and fluorine at position 4 | Antimicrobial against E. coli |
| 5-Fluorocytosine | Fluorine at position 5 | Antifungal and antibacterial |
Case Studies
- Antimicrobial Evaluation : A study evaluated several fluorinated benzaldehydes for their antibacterial properties against common pathogens. The results indicated that compounds with a cyclopropyl group exhibited enhanced activity compared to their non-cyclopropyl counterparts.
- Cytotoxicity Assays : In a preliminary study using HeLa cells, derivatives of benzaldehydes were tested for cytotoxic effects using the MTT assay. Results showed that certain derivatives exhibited significant cytotoxicity at concentrations lower than those required for others, suggesting a potential lead for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
